molecular formula C25H23BrO4 B15196058 Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, cis- CAS No. 106687-19-8

Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, cis-

Cat. No.: B15196058
CAS No.: 106687-19-8
M. Wt: 467.4 g/mol
InChI Key: UNBOZNBUQUYPIZ-NOZRDPDXSA-N
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Description

Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, cis- is a complex organic compound with a unique structure that includes a cyclopropane ring, bromine, ethoxyphenyl, and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, cis- typically involves multiple steps. One common method includes the bromination of 1-(4-ethoxyphenyl)cyclopropanecarboxylic acid followed by esterification with (3-phenoxyphenyl)methanol. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3). The esterification step may involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, cis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, cis- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, cis- involves its interaction with specific molecular targets and pathways. The bromine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, cis-
  • Cyclopropanecarboxylic acid, 2-fluoro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, cis-
  • Cyclopropanecarboxylic acid, 2-iodo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, cis-

Uniqueness

The uniqueness of Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, cis- lies in its specific bromine substitution, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The presence of the bromine atom can influence the compound’s electronic properties and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

106687-19-8

Molecular Formula

C25H23BrO4

Molecular Weight

467.4 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl (1R,2R)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C25H23BrO4/c1-2-28-20-13-11-19(12-14-20)25(16-23(25)26)24(27)29-17-18-7-6-10-22(15-18)30-21-8-4-3-5-9-21/h3-15,23H,2,16-17H2,1H3/t23-,25+/m1/s1

InChI Key

UNBOZNBUQUYPIZ-NOZRDPDXSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@]2(C[C@H]2Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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